molecular formula C20H13NO B14315479 7H-Dibenzo(c,g)carbazol-1-ol CAS No. 110408-52-1

7H-Dibenzo(c,g)carbazol-1-ol

Cat. No.: B14315479
CAS No.: 110408-52-1
M. Wt: 283.3 g/mol
InChI Key: NQIWMSPHPTXZOA-UHFFFAOYSA-N
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Description

7H-Dibenzo(c,g)carbazol-1-ol is a complex organic compound with the molecular formula C20H13NO It is a derivative of dibenzocarbazole, characterized by a fused tricyclic structure with a nitrogen atom incorporated into the central ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Dibenzo(c,g)carbazol-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as biphenyl derivatives can undergo cyclization in the presence of strong acids or bases to form the desired tricyclic structure. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

7H-Dibenzo(c,g)carbazol-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated, alkylated, and halogenated derivatives of this compound. These products can exhibit different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

7H-Dibenzo(c,g)carbazol-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s interactions with biological macromolecules are studied to understand its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its anticancer properties and its role in drug development.

    Industry: It is utilized in the production of advanced materials, including organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 7H-Dibenzo(c,g)carbazol-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For instance, its ability to intercalate into DNA strands can inhibit the replication and transcription processes, making it a potential candidate for anticancer therapies. Additionally, its interaction with enzymes and receptors can modulate cellular signaling pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    7H-Dibenzo(a,g)carbazole: Another derivative of dibenzocarbazole with a different ring fusion pattern.

    3,4,5,6-Dibenzocarbazole: A compound with similar structural features but different functional groups.

    7-Aza-7H-dibenzo(c,g)fluorene: A related compound with a nitrogen atom in the central ring.

Uniqueness

7H-Dibenzo(c,g)carbazol-1-ol is unique due to its specific tricyclic structure and the presence of a hydroxyl group This combination of features imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds

Properties

CAS No.

110408-52-1

Molecular Formula

C20H13NO

Molecular Weight

283.3 g/mol

IUPAC Name

12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaen-4-ol

InChI

InChI=1S/C20H13NO/c22-17-7-3-5-13-9-11-16-20(18(13)17)19-14-6-2-1-4-12(14)8-10-15(19)21-16/h1-11,21-22H

InChI Key

NQIWMSPHPTXZOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4C(=CC=C5)O

Origin of Product

United States

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